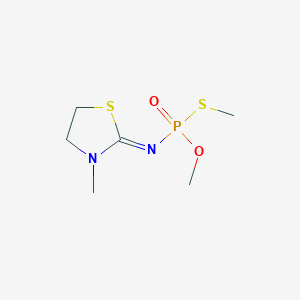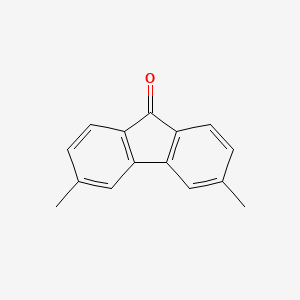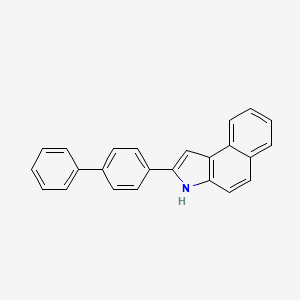![molecular formula C10H26N2O3Si B14673228 N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine CAS No. 45168-85-2](/img/structure/B14673228.png)
N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine is an organosilane compound that features both amine and silane functional groups. This compound is often used in various applications due to its ability to form strong bonds with both organic and inorganic materials. The presence of triethoxysilyl groups allows it to undergo hydrolysis and condensation reactions, making it a valuable component in the synthesis of hybrid materials.
准备方法
Synthetic Routes and Reaction Conditions
N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with triethoxysilane. The reaction typically occurs under anhydrous conditions to prevent premature hydrolysis of the silane groups. The process involves the following steps:
Reaction Setup: Ethylenediamine is mixed with triethoxysilane in a suitable solvent such as toluene.
Reaction Conditions: The mixture is heated to a temperature range of 80-100°C under a nitrogen atmosphere to avoid moisture.
Product Isolation: The reaction mixture is cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of N1-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis and Condensation: The triethoxysilyl groups hydrolyze in the presence of water, forming silanols that can further condense to form siloxane bonds.
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Complexation: The amine groups can form complexes with metal ions, enhancing their solubility and reactivity.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Siloxane Polymers: Formed through hydrolysis and condensation.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
科学研究应用
N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid organic-inorganic materials.
Biology: Utilized in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: Investigated for drug delivery systems and as a component in medical implants due to its biocompatibility.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance. It is also used in the production of functionalized nanoparticles and nanocomposites.
作用机制
The mechanism of action of N1-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups hydrolyze to form silanols, which can condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. The amine groups can interact with various functional groups through hydrogen bonding, ionic interactions, or covalent bonding, enhancing the compound’s versatility in different applications.
相似化合物的比较
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups but lacks the amine functionality.
Ethylenediamine: A simpler compound with only amine groups and no silane functionality.
Uniqueness
N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine is unique due to its dual functionality, combining both amine and silane groups. This allows it to participate in a broader range of chemical reactions and applications compared to compounds with only one type of functional group. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the synthesis of hybrid materials and surface modifications.
属性
CAS 编号 |
45168-85-2 |
|---|---|
分子式 |
C10H26N2O3Si |
分子量 |
250.41 g/mol |
IUPAC 名称 |
N'-(2-triethoxysilylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-9-12-8-7-11/h12H,4-11H2,1-3H3 |
InChI 键 |
HNHARWVJLKJURT-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCNCCN)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


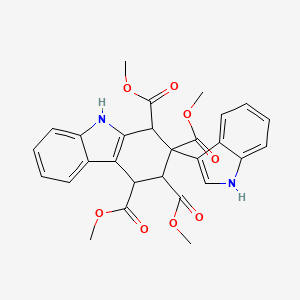
![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)

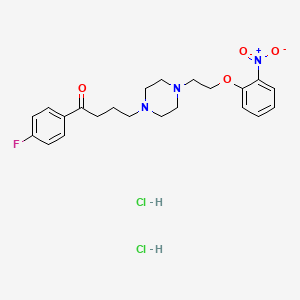


![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
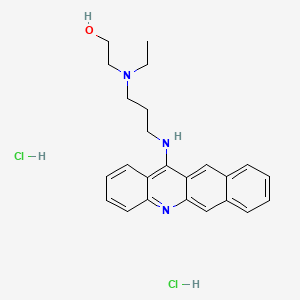
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
